molecular formula C15H24N4O2 B2680353 2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097897-35-1

2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2680353
CAS No.: 2097897-35-1
M. Wt: 292.383
InChI Key: QGRDJEKWJIJAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a chemical compound belonging to the class of organic compounds known as triazoles. It features a cyclopentyl group, a methoxymethyl substituent on a triazole ring, and a pyrrolidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Scientific Research Applications

2-Cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one has numerous scientific applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties, possibly as an antimicrobial or anticancer agent.

  • Industry: : Employed in the development of new materials or as an intermediate in industrial processes.

Safety and Hazards

Synthetic cathinones, including this compound, pose a significant threat to the health and lives of their users . Some of these new agents have already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one can be achieved through multiple steps:

  • Formation of the Triazole Ring: : Typically, this involves a click chemistry reaction between an alkyne and an azide under copper(I)-catalyzed conditions to form the 1,2,3-triazole ring.

  • Introduction of the Methoxymethyl Group: : The triazole intermediate can then be functionalized with a methoxymethyl group using conventional alkylation techniques.

  • Cyclopentyl Group Incorporation: : The cyclopentyl group can be introduced via a suitable nucleophilic substitution reaction.

  • Coupling with Pyrrolidine: : The final step involves coupling the modified triazole with a pyrrolidine derivative under appropriate conditions, such as using peptide coupling reagents.

Industrial Production Methods

On an industrial scale, the production might involve optimized catalytic processes and continuous flow reactions to enhance yield and efficiency. Advanced purification techniques like chromatography or crystallization ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one undergoes various chemical reactions:

  • Oxidation: : This can lead to the formation of carbonyl-containing derivatives.

  • Reduction: : Reduction reactions may yield corresponding alcohols or amines.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, modifying different functional groups.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reagents such as lithium aluminium hydride or hydrogenation catalysts.

  • Substitution: : Utilizing nucleophiles or electrophiles under basic or acidic conditions, respectively.

Major Products Formed

The products formed depend on the reaction conditions and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is often linked to its interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known for its ability to bind to metal ions, potentially inhibiting metalloenzymes. The presence of the methoxymethyl group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-(1,2,3-Triazol-4-yl)ethanone

  • 2-Cyclopentyl-1-ethyl-1H-1,2,3-triazole

  • 4-Methoxymethyl-1H-1,2,3-triazole

Uniqueness

What sets 2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one apart is its unique combination of functional groups, which confer specific properties and potential biological activities not found in similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and wide range of applications in various scientific fields. Further research could uncover even more uses and mechanisms of action for this versatile compound.

Properties

IUPAC Name

2-cyclopentyl-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-21-11-13-9-19(17-16-13)14-6-7-18(10-14)15(20)8-12-4-2-3-5-12/h9,12,14H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRDJEKWJIJAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.